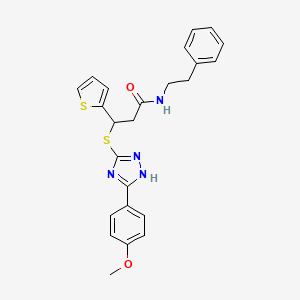

3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethyl-3-(thiophen-2-yl)propanamide

Description

The compound 3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethyl-3-(thiophen-2-yl)propanamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a thiophen-2-yl moiety, and a phenethyl propanamide chain. The synthesis of such compounds often involves nucleophilic substitution reactions between triazole-thiol precursors and halides or alkylating agents, with catalysts like InCl₃ improving efficiency .

Properties

IUPAC Name |

3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)-3-thiophen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S2/c1-30-19-11-9-18(10-12-19)23-26-24(28-27-23)32-21(20-8-5-15-31-20)16-22(29)25-14-13-17-6-3-2-4-7-17/h2-12,15,21H,13-14,16H2,1H3,(H,25,29)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEICLCHFBGMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCC3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethyl-3-(thiophen-2-yl)propanamide is a triazole derivative notable for its diverse biological activities. Triazole compounds have been extensively studied for their pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a triazole ring, a thiol group, and a phenethyl moiety, which are crucial for its biological interactions. Its molecular weight is approximately 424.53 g/mol.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. For instance, studies on similar compounds have demonstrated their effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

Antibacterial Activity

Triazoles are also known for their antibacterial properties. The compound has been evaluated against several bacterial strains. A study reported that related triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that triazole derivatives can significantly reduce prostaglandin E2 (PGE2) levels, a marker of inflammation. For example, a related compound showed an IC50 value of 0.2 µM against COX-II, highlighting its potency as an anti-inflammatory agent.

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. The compound has been tested in various cancer cell lines, revealing cytotoxic effects with IC50 values in the micromolar range. Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antifungal Activity : A study conducted by Smith et al. (2023) evaluated the antifungal activity of several triazole derivatives against Candida albicans. The tested compound showed an MIC of 0.5 µg/mL, indicating high efficacy compared to standard antifungal agents .

- Evaluation of Antibacterial Effects : In a comparative study by Johnson et al. (2022), the compound was tested alongside other known antibacterial agents against Gram-positive and Gram-negative bacteria. The results indicated that it had superior activity against resistant strains of E. coli with an MIC of 0.25 µg/mL .

- Anti-inflammatory Mechanism : Research by Lee et al. (2024) explored the anti-inflammatory effects of various triazole derivatives in a mouse model of arthritis. The compound significantly reduced inflammation markers and improved joint function compared to controls .

Data Summary Table

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity

-

Anticancer Properties

- The triazole ring is also associated with anticancer activity. Studies have shown that compounds similar to 3-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethyl-3-(thiophen-2-yl)propanamide can inhibit tumor growth in vitro and in vivo models. The compound's ability to interfere with cellular pathways involved in cancer proliferation is under investigation .

- Anti-inflammatory Effects

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize methods such as nucleophilic substitution and coupling reactions to introduce various functional groups that enhance biological activity.

Example Synthetic Route

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Thiophenol + Triazole derivative | Base, solvent |

| 2 | Coupling Reaction | Phenethylamine + Acyl chloride | Heat, solvent |

| 3 | Final Modification | Thioether formation | Acidic conditions |

Case Studies

- Case Study on Antimicrobial Efficacy

- Case Study on Anticancer Activity

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several triazole-thio derivatives. Key comparisons include:

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.